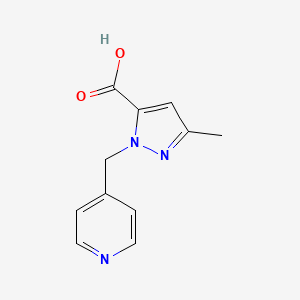![molecular formula C21H21FN6O4 B2506985 methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate CAS No. 1019102-32-9](/img/structure/B2506985.png)
methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a complex molecule that may be related to the field of heterocyclic chemistry and ligand design for transition metal complexes. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthesis routes for the compound.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves the use of building blocks that can be further functionalized. For instance, the use of methyl (5-oxopyrazol-3-yl)acetate as a building block for the construction of pyrazolo[4,3-c]pyridines suggests that similar ketene acetals could be involved in the synthesis of the compound . The coordination of bis(3,5-dimethylpyrazol-1-yl)acetate ligands to transition metals indicates that pyrazolyl groups can be key components in the synthesis of complex molecules with potential applications in metal carbonyl chemistry .
Molecular Structure Analysis
The molecular structure of the compound likely features a purine core, which is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring. The presence of substituents such as 3,5-dimethylpyrazolyl and 2-fluorobenzyl groups would influence the electronic and steric properties of the molecule. The X-ray crystallographic analysis of related compounds, such as bis(pyrazol-1-yl)acetic acid and its metal carbonyl complexes, provides a precedent for understanding how such substituents might affect the overall molecular geometry .
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the acetate moiety could be involved in nucleophilic substitution reactions, while the pyrazolyl groups might participate in coordination to metal centers, as seen in the synthesis of manganese and rhenium carbonyl complexes . The presence of a fluorobenzyl group could also affect the reactivity, potentially through interactions with nucleophiles or as a directing group in metal-catalyzed transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple heteroatoms and aromatic systems suggests that it would exhibit significant electronic absorption, potentially making it useful in spectroscopic studies. The steric bulk introduced by the dimethylpyrazolyl and fluorobenzyl groups could influence solubility and melting point. The reactivity of the compound towards various reagents would be a key aspect of its chemical properties, which could be inferred from studies on similar heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-inflammatory Properties : A study investigated the synthesis of derivatives of 1,3-dimethylxanthine with pyrazole at position 8, which are structurally related to the compound . These compounds exhibited significant antioxidant and anti-inflammatory activities, as demonstrated by various in vitro methods. Particularly, substances with a phenylalyl radical at position 7 of the molecules showed notable effects on free radical oxidation processes, suggesting their potential in pharmacological applications (Korobko et al., 2018).
Use in Radioligands for Receptor Characterization : Another study focused on MRE 2029-F20, a compound structurally similar to the one , as a selective antagonist ligand for A2B adenosine receptors. This research highlighted its use in developing radioligands for pharmacological characterization of human A2B adenosine receptor subtypes (Baraldi et al., 2004).
Potential Antipsychotic Agents : A study explored the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, related to the compound of interest. These derivatives showed antipsychotic-like profiles in behavioral animal tests, offering insights into novel antipsychotic agents without the typical interaction with dopamine receptors (Wise et al., 1987).
Eigenschaften
IUPAC Name |
methyl 2-[8-(3,5-dimethylpyrazol-1-yl)-7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O4/c1-12-9-13(2)28(24-12)20-23-18-17(26(20)10-14-7-5-6-8-15(14)22)19(30)27(11-16(29)32-4)21(31)25(18)3/h5-9H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEKUPKYIJJAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=CC=CC=C4F)C(=O)N(C(=O)N3C)CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cycloheptan-1-one hydrochloride](/img/structure/B2506902.png)



![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide](/img/structure/B2506908.png)
![1-[(4-fluorophenyl)methoxy]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2506909.png)




![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)urea](/img/structure/B2506921.png)
![2-ethoxy-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2506923.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2506925.png)